molecular formula C19H20O2 B3307046 6,6'-Dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol CAS No. 930784-54-6

6,6'-Dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol

Cat. No.: B3307046
CAS No.: 930784-54-6
M. Wt: 280.4 g/mol
InChI Key: PQTLIGCBZPXVGO-UHFFFAOYSA-N
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Description

6,6'-Dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of spiro compounds, which are known for their distinctive fused ring systems. The presence of multiple methyl groups and hydroxyl functionalities adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6'-Dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, where a diene and a dienophile undergo a cycloaddition to form the spirobi[indene] core structure. Subsequent steps may include hydrogenation to reduce double bonds and selective functional group modifications to introduce the methyl and hydroxyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. Catalysts and specific reaction conditions are optimized to achieve high yields and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to introduce oxygen functionalities.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed to reduce carbonyl groups.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or strong bases.

Major Products Formed:

  • Oxidation reactions may yield carboxylic acids or ketones.

  • Reduction reactions can produce alcohols or alkanes.

  • Substitution reactions can result in the formation of ethers or esters.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6,6'-Dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol may be explored for its potential biological activity. It could serve as a lead compound for drug discovery, particularly in the development of new pharmaceuticals.

Medicine: The compound's potential medicinal applications include its use as a precursor for active pharmaceutical ingredients (APIs). Its structural features may be exploited to design drugs with specific therapeutic properties.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 6,6'-Dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol exerts its effects depends on its specific application. For instance, in drug discovery, the compound may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 1,1'-Spirobi[indene]-4,4',5,5',6,6'-hexol: This compound shares a similar spirobi[indene] core structure but has different substituents.

  • 1,1'-Spirobi[indene]-3,3',4,4',5,5'-hexol: Another closely related compound with variations in the placement of hydroxyl groups.

Uniqueness: 6,6'-Dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol is unique due to its specific arrangement of methyl and hydroxyl groups, which can influence its reactivity and potential applications. The presence of these groups may enhance its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

5,5'-dimethyl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O2/c1-11-3-5-13-7-9-19(15(13)17(11)20)10-8-14-6-4-12(2)18(21)16(14)19/h3-6,20-21H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTLIGCBZPXVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC23CCC4=C3C(=C(C=C4)C)O)C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6'-Dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol
Reactant of Route 2
6,6'-Dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol
Reactant of Route 3
Reactant of Route 3
6,6'-Dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol
Reactant of Route 4
6,6'-Dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol
Reactant of Route 5
6,6'-Dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol
Reactant of Route 6
6,6'-Dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol

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